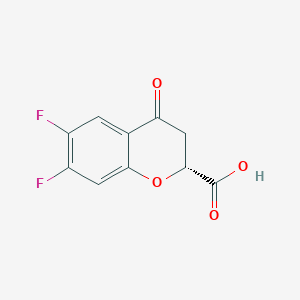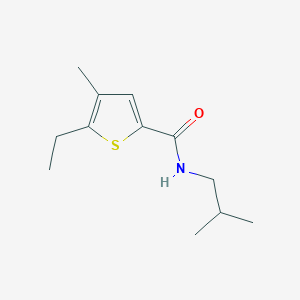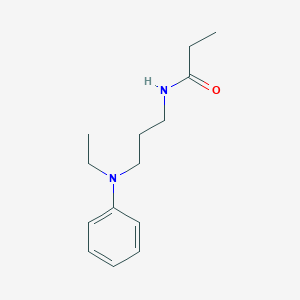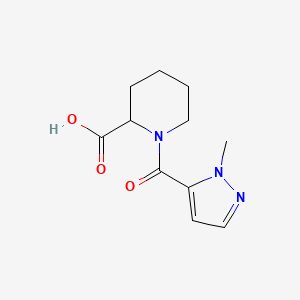
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of fluorine atoms through electrophilic fluorination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen atoms in the structure can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the structure enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The compound may also interfere with cellular processes by modulating signal transduction pathways, ultimately affecting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Another compound with a similar backbone but different functional groups.
(2R,3R)-3-hydroxypipecolic acid: Shares structural similarities but differs in its biological activity and applications.
Uniqueness
The presence of fluorine atoms in (2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid distinguishes it from other similar compounds. Fluorine enhances the compound’s stability, bioavailability, and binding affinity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C10H6F2O4 |
|---|---|
Molecular Weight |
228.15 g/mol |
IUPAC Name |
(2R)-6,7-difluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H6F2O4/c11-5-1-4-7(13)3-9(10(14)15)16-8(4)2-6(5)12/h1-2,9H,3H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
NZVKQJYODNIHCT-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](OC2=CC(=C(C=C2C1=O)F)F)C(=O)O |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2C1=O)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14905696.png)




![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)







